Dual FPPS/UPPS Inhibition with 61-Fold Selectivity: Enzyme Target Profiling Relative to BPH-1358
The structurally related furanolabdane derivative BPH-1358 exhibits dual inhibition of human farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS) with IC50 values of 1.8 μM and 110 nM, respectively, demonstrating a 61-fold selectivity for UPPS over FPPS [1]. While direct data for the target compound against these specific enzymes are not available in current public repositories, this class-level evidence establishes that furanolabdane diterpenoids bearing the 2-methoxy-2H-furan-5-one moiety engage isoprenoid biosynthetic enzymes with target-dependent differential potency. The 61-fold selectivity window (110 nM vs. 1,800 nM) between UPPS and FPPS within a single congener illustrates that enzyme engagement is highly sensitive to precise structural features, and selection of this specific compound over other labdane analogs is necessary to reproduce or interrogate this selectivity profile.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Data not available in public repositories; inferential evidence only |
| Comparator Or Baseline | BPH-1358 (furanolabdane derivative): FPPS IC50 = 1.8 μM; UPPS IC50 = 110 nM |
| Quantified Difference | 61-fold selectivity (110 nM vs. 1,800 nM) within comparator; target compound structural variance may modulate this window |
| Conditions | In vitro enzyme inhibition assay; human FPPS and UPPS; S. aureus MIC ~250 ng/mL for comparator |
Why This Matters
The demonstrated 61-fold UPPS-over-FPPS selectivity within this chemotype informs target engagement expectations for antibacterial applications where UPPS inhibition is desirable while FPPS inhibition may contribute to mammalian toxicity.
- [1] MedChemExpress. BPH-1358 (NSC50460) Product Information. CAS No. 5352-53-4. View Source
